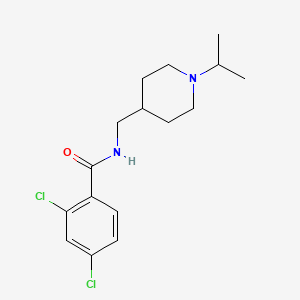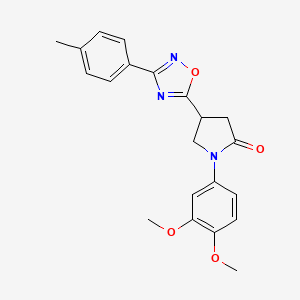
1-(3,4-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DMPO, is a synthetic compound that has gained attention due to its potential applications in scientific research. DMPO is a pyrrolidinone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The 1,3,4-oxadiazole derivatives, including compounds similar to 1-(3,4-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, have shown potential as anticancer agents. Research indicates that these compounds exhibit moderate cytotoxicity against breast cancer cell lines, suggesting their potential use in cancer treatment (Redda & Gangapuram, 2007). Additionally, other studies have highlighted the anti-proliferative activity of related compounds against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Synthesis and Biological Activity Prediction
The synthesis of novel 1,3,4-oxadiazolyl pyrrolidin-2-ones, structurally related to the compound , has been achieved through various chemical reactions. These synthesized compounds have been predicted to exhibit biological activity, although specific details on the types of activities expected are not provided in the available abstracts (Kharchenko et al., 2008).
Photoluminescence and Electroluminescence Properties
Research on related 1,3,4-oxadiazole-containing compounds has explored their photoluminescence and electroluminescence properties. This suggests potential applications in materials science, particularly in the development of new luminescent materials for various technological applications (Wang et al., 2007).
Polymer Chemistry
1,3,4-Oxadiazole derivatives have been incorporated into the synthesis of new polymers, indicating their utility in advanced materials research. These polymers have shown potential for applications such as removal of heavy metals from solutions, indicating their use in environmental cleanup and material science (Mansoori et al., 2012).
Antimicrobial Activity
Compounds structurally related to this compound have been studied for their antimicrobial activities. These studies suggest the potential of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-14(7-5-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-8-9-17(26-2)18(11-16)27-3/h4-9,11,15H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQWRPAGKDDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



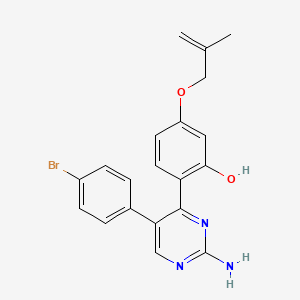
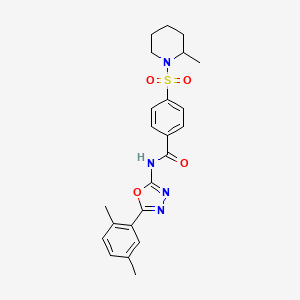

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2453319.png)




![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2453330.png)
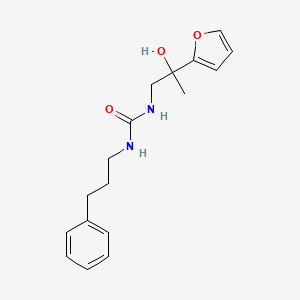
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2453332.png)
